molecular formula C13H16O2 B8495299 3-(Cyclohexyloxy)benzaldehyde CAS No. 67698-56-0

3-(Cyclohexyloxy)benzaldehyde

Cat. No. B8495299
Key on ui cas rn: 67698-56-0
M. Wt: 204.26 g/mol
InChI Key: ANZNSMSDNDIFIQ-UHFFFAOYSA-N
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Patent
US06831193B2

Procedure details

3-Hydroxybenzaldehyde, purchased from Acros, and cyclohexanol were processed under Mitsunobu conditions, as described in Saccomano, et al., J. Med. Chem. 34, (1991) 291-298, to provide the title compound.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[OH:1][C:2]1[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=1)[CH:5]=[O:6].[CH:10]1(O)[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1>>[CH:10]1([O:1][C:2]2[CH:3]=[C:4]([CH:7]=[CH:8][CH:9]=2)[CH:5]=[O:6])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OC=1C=C(C=O)C=CC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(CCCCC1)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)OC=1C=C(C=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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